Bienvenue dans la boutique en ligne BenchChem!

4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide

PNMT inhibition Catecholamine biosynthesis Epinephrine regulation

4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide (CAS 19071-58-0) is a synthetic, racemic benzamide derivative with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol. Structurally, it is the 4-chlorobenzoyl analog of the natural fungal metabolite N-benzoyl-L-phenylalaninol, distinguished by a single chloro substituent at the para position of the benzamide ring.

Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
CAS No. 19071-58-0
Cat. No. B095098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide
CAS19071-58-0
Synonymsp-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide
Molecular FormulaC16H16ClNO2
Molecular Weight289.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20)
InChIKeyRFMBCABMTXUHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide (19071-58-0): Procurement-Relevant Chemical Identity and Baseline Profile


4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide (CAS 19071-58-0) is a synthetic, racemic benzamide derivative with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol . Structurally, it is the 4-chlorobenzoyl analog of the natural fungal metabolite N-benzoyl-L-phenylalaninol, distinguished by a single chloro substituent at the para position of the benzamide ring [1]. The compound's functional group architecture—a secondary benzamide linkage, a primary alcohol, and a chloro substituent—dictates its reactivity profile and serves as the foundation for its differentiation from non-halogenated or regioisomeric analogs in both synthetic chemistry and early-stage biological screening contexts.

Why In-Class Benzamide Analogs Cannot Simply Replace 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide in Research Workflows


The biological and chemical behavior of N-(1-hydroxy-3-phenylpropan-2-yl)benzamide derivatives is exquisitely sensitive to the nature and position of aryl ring substituents. Even within the same congeneric series, exchanging the 4-chloro substituent for hydrogen (the parent benzamide), fluorine, or a regioisomeric chloro group can profoundly alter enzyme recognition properties, physicochemical parameters such as lipophilicity (LogP), and reactivity in downstream synthetic transformations [1]. Consequently, procurement decisions based solely on in-class similarity risk introducing uncontrolled variables that can invalidate structure-activity relationship (SAR) interpretations, compromise assay reproducibility, and undermine the integrity of chemical biology probe campaigns [2].

Quantitative Differentiation Evidence for 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide (19071-58-0) Against Its Closest Analogs


PNMT Inhibitory Potency: 4-Chloro vs. Reported High-Affinity Benzamide Inhibitors

In a radiochemical enzymatic assay against bovine phenylethanolamine N-methyltransferase (PNMT), 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide exhibited a very high Ki value of 1.11 × 10⁶ nM (1.11 mM), corresponding to extremely weak inhibitory potency [1]. For context, within the broader benzamide class, several structurally optimized PNMT inhibitors achieve Ki values in the low nanomolar range; for instance, a benzimidazolone-based benzamide derivative reportedly achieves a Ki of 4.4 nM [2]. This approximately 250,000-fold potency differential establishes the compound's utility as a low-affinity reference control rather than a lead-like PNMT inhibitor, a critical distinction for assay development and SAR interpretation.

PNMT inhibition Catecholamine biosynthesis Epinephrine regulation

Acetylcholinesterase (AChE) Engagement: Absence of Activity at 26 µM

When screened at a uniform concentration of 26 µM against human acetylcholinesterase (AChE), 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide demonstrated no detectable inhibition . This negative result for a common off-target liability is notable because several N-phenylbenzamide derivatives, particularly those bearing basic amine substituents, are known to inhibit AChE with IC₅₀ values in the low micromolar to nanomolar range [1]. The absence of AChE activity reduces the likelihood of cholinergic off-target effects for this scaffold and positions the compound as a cleaner chemical probe relative to AChE-active benzamide analogs.

Acetylcholinesterase Off-target profiling Neurotransmitter modulation

Stereochemical Purity and Enantiomeric Identity: Racemic vs. (S)-Enantiomer (CAS 1178001-43-8)

The commercially available 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide (CAS 19071-58-0) is the racemic mixture, whereas the (S)-enantiomer is separately cataloged under CAS 1178001-43-8 . In closely related benzamide series, the (S)-enantiomer consistently exhibits higher biological potency than the (R)-enantiomer for enzyme targets involved in neurotransmitter biosynthesis [1]. Procurement of the racemate rather than the single enantiomer reduces effective molar potency by approximately 50% (assuming activity resides predominantly in one enantiomer) and introduces pharmacokinetic and pharmacodynamic complexity that confounds SAR interpretation [2].

Chiral resolution Enantiomeric purity Stereochemistry-activity relationships

Halogen-Substituent Impact on Lipophilicity: 4-Cl vs. Parent Benzamide (No Halogen)

The introduction of a single chlorine atom at the para position of the benzamide ring increases the calculated LogP by approximately 0.7–0.9 units compared to the unsubstituted parent N-benzoyl-L-phenylalaninol [1]. This increase in lipophilicity directly affects compound solubility, passive membrane permeability, and non-specific protein binding. In a cellular context, even a ΔLogP of 0.5 can shift the free fraction of compound available for target engagement by 2- to 5-fold, assuming linear protein binding in the physiological range [2]. For in vitro assay design, this difference necessitates distinct DMSO stock preparation protocols and vehicle controls to avoid solubility artifacts.

LogP Lipophilicity Structure-property relationship

Supplier-Reported Purity Benchmarking: 96% (Molbase) vs. 95% Minimum (AKSci)

Commercial suppliers report purity specifications for 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide that range from 95% (AKSci, catalog 2946CB) to 96% (Molbase, catalog HCH0069926) . For quantitative biological assays conducted at a nominal test concentration of 10 µM, a 1% impurity difference corresponds to approximately 100 nM of unidentified chemical matter that could act as a confounding agonist, antagonist, or cytotoxic agent. When comparing between vendors, the 96% purity grade offers a measurably lower impurity burden, translating to a 20% reduction in total impurity load per unit mass [1].

Chemical purity QC specifications Reproducibility

Synthetic Accessibility and Intermediate Utility Differential

4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide serves as a direct synthetic precursor to 4-chloro-N-(1-chloro-3-phenylpropan-2-yl)benzamide (CAS 19071-61-5) via chlorination of the primary alcohol with thionyl chloride, a transformation documented in the chemical literature [1]. This contrasts with the parent benzamide N-benzoyl-L-phenylalaninol, where the same chlorination yields the non-halogenated chloroalkyl analog. The presence of both chloro substituents (ring and alkyl chain) in the derivative product opens distinct reactivity pathways—including nucleophilic displacement at the alkyl chloride—that are unavailable from the non-chlorinated or mono-chlorinated analogs. This dual-halogen architecture is specifically required for certain heterocyclic synthesis routes, such as the preparation of substituted oxazolines and imidazolines .

Synthetic intermediate Building block Derivatization

Recommended Application Scenarios for 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide (19071-58-0) Based on Quantitative Differentiation Evidence


Low-Affinity Reference Standard for PNMT Enzymatic Assays

Given its Ki of 1.11 mM against PNMT, this compound is ideally suited as a low-affinity reference standard to define the lower boundary of the assay window in PNMT inhibitor screening campaigns . When used alongside a known nanomolar PNMT inhibitor as the positive control, the compound enables accurate calculation of Z'-factor and signal-to-background ratios, which are essential quality control metrics for high-throughput screening (HTS) . Procurement for this application requires specification of the racemic mixture to match historical PNMT screening data .

Negative Control Compound in Acetylcholinesterase Off-Target Profiling Panels

The confirmed absence of AChE inhibitory activity at 26 µM makes this compound a valuable negative control in selectivity profiling panels designed to assess cholinergic off-target risks of novel benzamide-based drug candidates . By including a structurally related benzamide that is definitively inactive against AChE, researchers can benchmark assay sensitivity and distinguish true hits from non-specific assay interference .

Chiral Building Block for Stereochemistry-Activity Relationship (SSAR) Studies

As the racemic counterpart to the (S)-enantiomer (CAS 1178001-43-8), this compound serves as an essential comparator in SSAR investigations . Head-to-head testing of the racemate against the single (S)-enantiomer under identical assay conditions quantifies the enantiomeric preference of a biological target, which is critical for assessing whether an enantioselective synthesis or chiral resolution step is warranted in the development pipeline . Procurement must specify the racemic form (19071-58-0) to avoid inadvertent supply of the single enantiomer .

Dual-Halogen Intermediate for Heterocyclic Library Synthesis

The compound's 4-chloro substituent on the benzamide ring, combined with the derivatizable primary alcohol, positions it as a strategic intermediate for generating bis-halogenated libraries . Chlorination of the alcohol yields a product with both aromatic and alkyl chloride functionalities, enabling divergent parallel synthesis of oxazolines, imidazolines, and other nitrogen-containing heterocycles via sequential nucleophilic displacement and cross-coupling reactions . This dual-reactivity profile is not accessible from the non-halogenated parent benzamide, making the compound uniquely suited for diversity-oriented synthesis (DOS) workflows .

Quote Request

Request a Quote for 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.